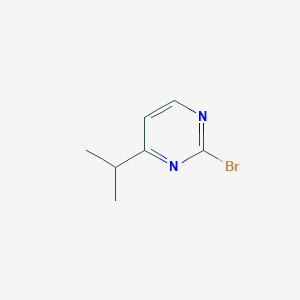
1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-one is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanone groups
準備方法
The synthesis of 1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with trifluoroacetone in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(2,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-one can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-one: Similar structure but with different substitution pattern on the phenyl ring.
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Similar structure but with a different carbon chain length.
特性
CAS番号 |
1098361-02-4 |
|---|---|
分子式 |
C9H5Cl2F3O |
分子量 |
257.03 g/mol |
IUPAC名 |
1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C9H5Cl2F3O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14/h1-3H,4H2 |
InChIキー |
DSPNAEWOWDJTFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC(F)(F)F)Cl |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



